(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride is a synthetic amino acid derivative with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the following steps:
Bromination: Starting with 2-fluorobenzoic acid, the compound undergoes bromination to introduce a bromine atom at the 4-position.
Azidation: The brominated compound is then treated with sodium azide to replace the bromine atom with an azido group, resulting in 4-azido-2-fluorobenzoic acid.
Reduction: The carboxylic acid group is reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4), yielding 4-azido-2-fluorophenylalanine.
Hydrochloride Formation: Finally, the amino group is protonated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of catalysts and high-pressure reactors to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The azido group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Various nucleophiles and electrophiles under specific reaction conditions.
Major Products Formed:
Oxidation: 2-amino-3-(4-azido-2-fluorophenyl)propanoic acid nitrate.
Reduction: 2-amino-3-(4-amino-2-fluorophenyl)propanoic acid hydrochloride.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein interactions and enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
2-amino-3-(4-azido-2-fluorophenyl)propanoic acid
2-amino-3-(4-azido-2-chlorophenyl)propanoic acid
2-amino-3-(4-azido-2-methylphenyl)propanoic acid
Uniqueness: (2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
2408936-90-1 |
---|---|
Molecular Formula |
C9H10ClFN4O2 |
Molecular Weight |
260.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.